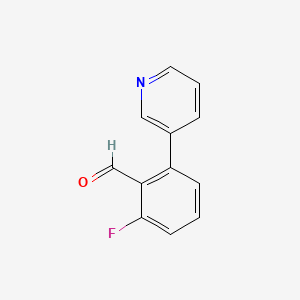
2-Fluoro-6-(pyridin-3-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-(pyridin-3-yl)benzaldehyde is an organic compound that features a fluorine atom and a pyridinyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-(pyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: 2-Fluoro-6-(pyridin-3-yl)benzoic acid.
Reduction: 2-Fluoro-6-(pyridin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-(pyridin-3-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(pyridin-3-yl)benzaldehyde is largely dependent on its application. In medicinal chemistry, its effects are often related to its ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and electronic effects due to the presence of the fluorine atom . These interactions can influence molecular pathways and biological processes.
Comparison with Similar Compounds
- 2-Fluoro-4-(pyridin-4-yl)benzaldehyde
- 2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde
- 2-(Pyridin-3-yl)benzaldehyde
Comparison: 2-Fluoro-6-(pyridin-3-yl)benzaldehyde is unique due to the specific positioning of the fluorine atom and the pyridinyl group, which can significantly influence its reactivity and interactions compared to other similar compounds . The presence of the fluorine atom enhances its electron-withdrawing properties, making it less reactive than its non-fluorinated counterparts .
Biological Activity
2-Fluoro-6-(pyridin-3-yl)benzaldehyde is an aromatic compound characterized by the presence of a fluorine atom and a pyridine ring. Its unique structure contributes to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its interactions with biological targets, potential therapeutic applications, and relevant research findings.
Molecular Formula: C11H8FN
Molecular Weight: 185.18 g/mol
IUPAC Name: this compound
Canonical SMILES: C1=CC(=C(C=C1C=O)F)C=CN=CC=C3=N1C=CC=N3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity, which may facilitate its interaction with biological membranes and proteins.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity:
- The compound has shown promising antibacterial effects against Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values indicating significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.
- Table 1: Antimicrobial Activity of this compound
Pathogen MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 75 Bacillus subtilis 40 Pseudomonas aeruginosa 100 -
Anticancer Potential:
- Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specific pathways affected include those regulating cell division and survival.
- A study demonstrated a dose-dependent decrease in viability of various cancer cell lines, with IC50 values ranging from 10 to 30 µM.
-
Anti-inflammatory Effects:
- In vitro assays have indicated that this compound can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation. The compound exhibited IC50 values comparable to known anti-inflammatory drugs.
- Table 2: Anti-inflammatory Activity of this compound
Compound IC50 (µM) This compound 0.05 Celecoxib 0.04
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Study on Antimicrobial Properties:
- A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against a panel of bacteria. Results indicated that it significantly inhibited bacterial growth, particularly for Bacillus subtilis, demonstrating potential for development as an antimicrobial agent .
- Investigation into Anticancer Activity:
Properties
Molecular Formula |
C12H8FNO |
|---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
2-fluoro-6-pyridin-3-ylbenzaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-12-5-1-4-10(11(12)8-15)9-3-2-6-14-7-9/h1-8H |
InChI Key |
MYNJUFLRYRRZIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















